Lipophilicity (XLogP3-AA) Comparison: Target Compound vs. 8-(3,4-Dimethylbenzoyl)-4-(4-methylbenzenesulfonyl) Analog
The target compound exhibits a computed XLogP3-AA of 2.9, compared with a predicted XLogP3-AA of approximately 3.8 for the analog 8-(3,4-dimethylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 896378-96-4) [1]. The 0.9 log unit difference reflects the additional methyl groups on both aromatic rings of the analog, making the target compound meaningfully less lipophilic. In the absence of experimental logD data, this computed difference serves as a selection criterion when aqueous solubility or reduced nonspecific protein binding is desired.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 |
| Comparator Or Baseline | 8-(3,4-dimethylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 896378-96-4): estimated XLogP3-AA ≈ 3.8 |
| Quantified Difference | ΔXLogP3-AA ≈ 0.9 log units (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem; comparator value estimated by additive fragment method. |
Why This Matters
Lower lipophilicity can translate to improved aqueous solubility and reduced metabolic clearance, directly impacting formulation tractability and in vivo exposure.
- [1] PubChem. Compound Summary for CID 7295661. https://pubchem.ncbi.nlm.nih.gov/compound/896363-40-9 (accessed 2026-04-30). View Source
